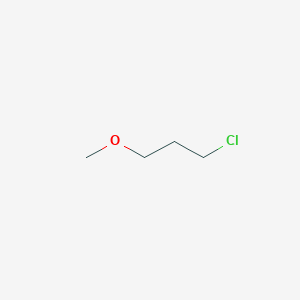

1-Chloro-3-methoxypropane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-6-4-2-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLHMMQUVJCTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189770 | |

| Record name | 1-Chloro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36215-07-3 | |

| Record name | 1-Chloro-3-methoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36215-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-methoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036215073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-methoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Chloro-3-methoxypropane physical and chemical properties

An In-depth Technical Guide to 1-Chloro-3-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-chloropropyl methyl ether, is a colorless, transparent liquid with the chemical formula C4H9ClO.[1] It is a specialized chemical compound that serves as a crucial intermediate in the synthesis of fine chemicals and pharmaceuticals.[1][2] Its bifunctional nature, containing both a chloro and a methoxy (B1213986) group, makes it a versatile reagent in various organic reactions, particularly in the formation of ether derivatives through nucleophilic substitution.[1][2] This compound is notably used as a precursor in the synthesis of 4-bromo-2-(3-methoxypropoxy)-anisole, a key intermediate for the antihypertensive drug Aliskiren.[1][3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C4H9ClO | [1][4][5] |

| Molecular Weight | 108.57 g/mol | [1][4][6] |

| CAS Number | 36215-07-3 | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [3][7] |

| Density | 0.966 - 0.999 g/cm³ at 20 °C | [1][6] |

| Melting Point | < -70 °C | [6][8] |

| Boiling Point | 99 - 114 °C | [1][6][8] |

| Flash Point | 18 - 28 °C | [1][6] |

| Refractive Index | 1.399 - 1.41 | [1][3] |

| Solubility | Soluble in organic solvents, slightly soluble in chloroform. | [1][2][3] |

| Vapor Pressure | 25 hPa at 20 °C; 44 mmHg at 25°C | [3][6] |

| Purity | ≥98.0% (GC) to ≥99.0% (GC) | [1] |

Reactivity and Applications

This compound's reactivity is primarily centered around the chlorine atom, which can be displaced in nucleophilic substitution reactions.[2] This makes it a valuable building block for introducing the 3-methoxypropyl group into various molecules.[2]

Its primary application lies in the pharmaceutical industry as an intermediate for synthesizing active pharmaceutical ingredients like Aliskiren.[1] Beyond pharmaceuticals, it is used in the synthesis of various fine chemicals and can act as a solvent in some organic reactions.[1][2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1,3-bromochloropropane with sodium methoxide (B1231860) in the presence of a phase transfer catalyst.[9]

Materials:

-

1,3-bromochloropropane

-

Sodium methoxide

-

Inert solvent (e.g., benzene)[9]

-

Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, benzyltrimethylammonium (B79724) chloride)[9]

-

Water

Procedure:

-

In a reaction vessel, a dispersion of sodium methoxide in an inert solvent is prepared.[9]

-

A phase transfer catalyst is added to 1,3-bromochloropropane.[9]

-

The sodium methoxide dispersion is added dropwise to the 1,3-bromochloropropane solution while maintaining the reaction temperature between 20-110 °C.[9]

-

After the addition is complete, the reaction mixture is maintained at a temperature of 50-80 °C to ensure the reaction goes to completion.[9]

-

The resulting sodium bromide is removed by filtration.[9]

-

The filter cake is washed with the inert solvent, and the organic layers are combined.[9]

-

The combined organic phase is washed with water until the pH is between 5 and 7 to obtain the crude product.[9]

-

The crude this compound is then dried, filtered, and purified by rectification.[9]

Spectroscopic Analysis

The structural confirmation of this compound is typically achieved through various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): GC-MS data is available, showing a top peak at m/z 45.[4]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for the identification of functional groups.[4]

Safety Information

This compound is a flammable liquid and vapor.[4][7] It can cause skin and serious eye irritation.[4][7] It is important to handle this chemical in a well-ventilated area and to keep it away from sources of ignition.[3][7] Personal protective equipment, including safety glasses and gloves, should be worn when handling this compound.

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C4H9ClO | CID 118927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound CAS 36215-07-3 | 843833 [merckmillipore.com]

- 7. This compound | 36215-07-3 | TCI AMERICA [tcichemicals.com]

- 8. This compound [stenutz.eu]

- 9. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Chloro-3-methoxypropane (CAS: 36215-07-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-methoxypropane, with the CAS number 36215-07-3, is a key chemical intermediate predominantly utilized in the synthesis of fine chemicals and pharmaceuticals.[1][2] Its bifunctional nature, possessing both a chloro and a methoxy (B1213986) group, makes it a versatile reagent in organic synthesis, particularly in the formation of ether linkages through nucleophilic substitution reactions.[1][2] This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the production of the antihypertensive drug, Aliskiren.[1]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉ClO | [3] |

| Molecular Weight | 108.57 g/mol | [3][4] |

| Appearance | Colorless liquid | [5][6] |

| Density | 0.999 g/cm³ at 20 °C | |

| Boiling Point | 111 °C | [4] |

| Melting Point | < -70 °C | |

| Flash Point | 18 °C | |

| Autoignition Temperature | 205 °C | |

| Vapor Pressure | 25 hPa at 20 °C | |

| Assay | ≥99.0% (GC) |

Safety is paramount when handling any chemical. Table 2 outlines the GHS hazard classifications for this compound.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapour | GHS02 | Danger |

| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | Warning |

Data sourced from PubChem.[7]

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.66 | t | 2H | -CH₂-Cl |

| 3.44 | t | 2H | -O-CH₂- |

| 3.23 | s | 3H | -O-CH₃ |

| 1.93 | m | 2H | -CH₂-CH₂-CH₂- |

Prediction Source: iChemical

PubChem also provides access to experimental ¹H and ¹³C NMR spectra, though without detailed peak assignments.[7] Researchers are advised to acquire their own analytical data for definitive structural confirmation.

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound are documented.

This method utilizes a phase transfer catalyst to facilitate the reaction.[8]

Experimental Protocol:

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge 1,3-bromochloropropane and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).

-

Reagent Addition: While stirring, slowly add a dispersion of sodium methoxide (B1231860) in an inert solvent (e.g., benzene) to the flask.

-

Reaction Conditions: Maintain the reaction temperature between 50-80 °C during and after the addition.[8]

-

Work-up: After the reaction is complete (monitored by GC), cool the mixture and filter to remove the sodium bromide precipitate.

-

Purification: Wash the filtrate with water until the pH is neutral. Dry the organic layer over anhydrous sodium sulfate, filter, and purify by distillation to yield this compound.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS 36215-07-3 | 843833 [merckmillipore.com]

- 5. This compound | 36215-07-3 | TCI AMERICA [tcichemicals.com]

- 6. 1-Chloro-3-Methoxy Propane [chembk.com]

- 7. This compound | C4H9ClO | CID 118927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]

A Technical Guide to the Molecular Structure of 1-Chloro-3-methoxypropane

Abstract: This document provides a comprehensive technical overview of 1-chloro-3-methoxypropane (CAS No. 36215-07-3), a key chemical intermediate in the pharmaceutical and fine chemical industries. It details the compound's molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide outlines detailed experimental protocols for its synthesis and analysis, explores its chemical reactivity, and illustrates its primary applications through logical diagrams. The content is structured to serve as an essential resource for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Molecular Identity and Structure

This compound, also known by synonyms such as 3-chloropropyl methyl ether, is a bifunctional organic compound featuring both a chloro and a methoxy (B1213986) group.[1][2] Its linear three-carbon chain is substituted at one end by a chlorine atom and at the other by a methoxy group, making it a versatile reagent in organic synthesis.[1][2] This structure allows it to participate in a variety of reactions, most notably nucleophilic substitutions.[1][2]

Its fundamental identifiers are cataloged below:

-

IUPAC Name: this compound[3]

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[1] Its physical and chemical properties have been well-documented, although some variations exist across different sources. These properties are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Density | 0.999 g/cm³ (at 20 °C) 0.966 g/cm³ | [4][5] [1][7] |

| Boiling Point | 111 °C 99 °C | [4] [1][7] |

| Melting Point | < -70 °C | [4][5] |

| Flash Point | 18 °C 28 °C | [4][5] [1][7] |

| Vapor Pressure | 25 hPa (at 20 °C) 44 mmHg (at 25 °C) | [4][5] [7] |

| Refractive Index | 1.399 1.4110 - 1.4150 | [1] [7] |

| Autoignition Temperature | 205 °C | [4][5] |

| Purity (Assay) | ≥ 99.0% (by GC) | [5] |

Spectroscopic Profile

The molecular structure of this compound can be confirmed through various spectroscopic methods. The expected and reported data are summarized below.

| Spectroscopic Data | Description |

| ¹H NMR | A predicted ¹H-NMR spectrum in DMSO-d₆ shows signals at approximately 1.93 ppm (multiplet, 2H, -CH₂-), 3.23 ppm (singlet, 3H, -OCH₃), 3.44 ppm (triplet, 2H, -CH₂-O-), and 3.66 ppm (triplet, 2H, Cl-CH₂-).[8] The downfield shift of the triplet at 3.66 ppm is due to the deshielding effect of the adjacent chlorine atom. |

| ¹³C NMR | Spectral data is available for ¹³C NMR which is crucial for confirming the carbon backbone and the presence of the four unique carbon environments.[3] |

| Mass Spectrometry (GC-MS) | Mass spectrometry data indicates a top peak at m/z = 45, which corresponds to the [CH₂OCH₃]⁺ fragment.[3] Other significant peaks are observed at m/z = 29 and 41.[3] This fragmentation pattern is consistent with the structure of the molecule. |

| Infrared (IR) Spectroscopy | IR analysis is used to confirm the identity of the compound, primarily by identifying the C-O ether linkage and the C-Cl bond.[3][5] |

Synthesis and Reactivity

This compound is primarily synthesized via etherification reactions. Its reactivity is dominated by the susceptibility of the carbon atom bonded to chlorine to undergo nucleophilic substitution.

Synthetic Pathways

Two common laboratory and industrial scale synthetic routes are reported. The first involves the reaction of 1,3-bromochloropropane with sodium methoxide (B1231860) in the presence of a phase transfer catalyst.[9] This method is efficient, with the catalyst significantly shortening the reaction time.[9] A second method involves the treatment of 3-methoxy-1-propanol (B72126) with thionyl chloride in an inert solvent like cyclohexane.[7]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The molecule's key feature is the C-Cl bond, which makes the terminal carbon electrophilic. This site is readily attacked by nucleophiles, leading to the displacement of the chloride ion. This reactivity makes it an excellent building block for introducing the 3-methoxypropyl group into other molecules.

Caption: Nucleophilic substitution (Sɴ2) reactivity of this compound.

Experimental Protocols

Synthesis from 1,3-Bromochloropropane

This protocol is adapted from patent literature, highlighting a phase-transfer catalysis method.[9]

-

Setup: A reaction vessel is charged with 1,3-bromochloropropane and an inert solvent (e.g., benzene).[9] A phase transfer catalyst, such as benzyltrimethylammonium (B79724) chloride (0.01-0.1% by weight of the bromochloropropane), is added.[9]

-

Reaction: A dispersion of sodium methoxide in the same inert solvent is added dropwise to the vessel. The molar ratio of 1,3-bromochloropropane to sodium methoxide is maintained between 1:0.9 and 1:1.2.[9] The reaction temperature during addition is controlled between 20-110 °C.[9]

-

Incubation: After the addition is complete, the mixture is maintained at a temperature of 50-80 °C to ensure the reaction goes to completion.[9]

-

Workup: The resulting mixture is filtered to remove the sodium bromide byproduct. The filter cake is washed with the inert solvent, and the organic layers are combined.[9]

-

Purification: The combined organic layer is washed with water until the pH is neutral (5-7).[9] The crude product is then dried, filtered, and purified by rectification (distillation) to yield pure this compound.[9]

Purity Determination by Gas Chromatography (GC)

The purity of the final product is typically assessed using gas chromatography.[5]

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) is used.

-

Method: A small volume (typically 1 µL) of the prepared sample is injected into the GC. The instrument is run with a temperature program that starts at a low temperature and ramps up to ensure separation of the product from any unreacted starting materials, solvent, or byproducts.

-

Analysis: The resulting chromatogram is analyzed. The area of the peak corresponding to this compound is compared to the total area of all peaks. The purity is reported as the area percentage, with commercial grades typically exceeding 99.0%.[5]

Applications in Research and Development

This compound is a valuable intermediate, primarily in the pharmaceutical sector. Its most notable application is in the synthesis of Aliskiren, an antihypertensive drug used to treat high blood pressure.[1] It serves as a precursor to synthesize 4-bromo-2-(3-methoxypropoxy)-anisole, a key intermediate for Aliskiren.[1] Beyond this specific use, its bifunctional nature makes it a useful building block for creating various ether derivatives and other functionalized molecules in the fine chemical industry.[1][2]

Caption: Logical relationship of this compound to its applications.

Safety and Handling

This compound is a highly flammable liquid and vapor.[4][5] It should be kept away from heat, sparks, open flames, and other ignition sources.[4] Proper storage involves a well-ventilated place, keeping the container tightly closed.[4] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn during handling.

Conclusion

This compound is a structurally simple yet synthetically significant molecule. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable intermediate for the pharmaceutical and chemical industries. This guide has consolidated the core technical information regarding its molecular structure, properties, synthesis, and applications, providing a foundational resource for scientific and industrial professionals.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C4H9ClO | CID 118927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound for synthesis 36215-07-3 [sigmaaldrich.com]

- 6. This compound [stenutz.eu]

- 7. chembk.com [chembk.com]

- 8. This compound, CAS No. 36215-07-3 - iChemical [ichemical.com]

- 9. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Chloro-3-methoxypropane: Synonyms, Nomenclature, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-3-methoxypropane, a key chemical intermediate in various organic syntheses, most notably in the pharmaceutical industry. This document outlines its nomenclature and synonyms, summarizes its key physicochemical properties, and presents a detailed experimental protocol for its synthesis.

Nomenclature and Synonyms

This compound is known by several names across different nomenclature systems and commercial suppliers. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing.

The systematic IUPAC name for this compound is This compound . However, it is frequently referred to by other names in publications and commercial listings.

Common Synonyms:

Identification Numbers:

-

CAS Number: 36215-07-3

-

EC Number: 252-919-3

The following diagram illustrates the relationships between the different identifiers for this compound.

1,3-Bromochloropropane + Sodium Methoxide --(Phase Transfer Catalyst)--> this compound + Sodium Bromide

References

Spectroscopic Analysis of 1-Chloro-3-methoxypropane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-chloro-3-methoxypropane, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Molecular Structure and Properties

This compound (CAS No: 36215-07-3) is a halogenated ether with the chemical formula C4H9ClO.[1][2][3] Its molecular weight is 108.57 g/mol .[1][2][3][4]

References

A Technical Guide to the Purity and Assay of 1-Chloro-3-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-methoxypropane (CAS No. 36215-07-3), also known as 3-methoxypropyl chloride, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its high reactivity, stemming from the presence of both a chloro and a methoxy (B1213986) group, makes it a versatile building block. This guide provides an in-depth analysis of the purity and assay of this compound, offering detailed experimental protocols and data interpretation for quality control and research applications.

Synthesis and Potential Impurities

The purity profile of this compound is intrinsically linked to its synthetic route. Two common methods for its preparation are the Williamson ether synthesis and the chlorination of 3-methoxy-1-propanol (B72126).

2.1. Williamson Ether Synthesis

This method involves the reaction of 1,3-bromochloropropane with sodium methoxide.

Caption: Williamson Ether Synthesis of this compound.

Potential Impurities:

-

Unreacted 1,3-bromochloropropane: The starting material may be present if the reaction does not go to completion.

-

1,3-Dimethoxypropane: Formed by the reaction of the product with another equivalent of sodium methoxide.

-

3-Bromo-1-methoxypropane: A potential regioisomeric byproduct.

2.2. Chlorination of 3-methoxy-1-propanol

This route utilizes a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the hydroxyl group of 3-methoxy-1-propanol into a chloride.

Caption: Synthesis via Chlorination of 3-methoxy-1-propanol.

Potential Impurities:

-

Unreacted 3-methoxy-1-propanol: Incomplete reaction can leave residual starting material.

-

Byproducts from side reactions with thionyl chloride: Depending on reaction conditions, other chlorinated species could be formed.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₄H₉ClO |

| Molecular Weight | 108.57 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 115-116 °C |

| Density | 0.998 g/cm³ at 25 °C |

| Flash Point | 24 °C |

| Refractive Index | 1.416 at 20 °C |

Analytical Methods for Purity and Assay

The determination of purity and assay of this compound is typically performed using chromatographic and spectroscopic techniques.

4.1. Gas Chromatography (GC)

Gas chromatography is the most common method for assessing the purity of this compound. A Flame Ionization Detector (FID) is typically used for quantification. Commercial products generally specify a purity of >98.0% or ≥99.0% as determined by GC.[1][2][3]

Experimental Protocol: GC-FID

Caption: Workflow for GC-FID Purity Analysis.

Acceptance Criteria:

| Test | Method | Specification |

| Purity | GC-FID (Area %) | ≥ 99.0% |

| Individual Impurity | GC-FID (Area %) | ≤ 0.5% |

| Total Impurities | GC-FID (Area %) | ≤ 1.0% |

4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of impurities. The mass spectrometer provides structural information that aids in the characterization of unknown peaks in the chromatogram.

Experimental Protocol: GC-MS

The GC conditions can be similar to those used for GC-FID analysis. The mass spectrometer settings are crucial for obtaining high-quality data.

| Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Mass Range | 35-300 amu |

| Scan Speed | 1000 amu/s |

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation and quantification of this compound. Both ¹H and ¹³C NMR are used for identity confirmation, while quantitative ¹H NMR (qNMR) can be employed for an accurate assay.

¹H NMR Spectral Data:

The expected chemical shifts for the protons in this compound are as follows:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -O-CH ₃ | ~3.3 | Singlet | 3H |

| -CH ₂-Cl | ~3.6 | Triplet | 2H |

| -CH ₂-O- | ~3.5 | Triplet | 2H |

| -CH ₂-CH₂-CH₂- | ~2.0 | Quintet | 2H |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Experimental Protocol: ¹H NMR

Caption: Workflow for ¹H NMR Analysis.

For quantitative NMR (qNMR), a certified internal standard of known purity is added to the sample, and the assay is calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.

Conclusion

The quality of this compound is critical for its successful application in chemical synthesis. A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to its purity and assay determination. Gas chromatography is the workhorse for routine purity checks, while GC-MS is invaluable for impurity identification. NMR spectroscopy serves as a definitive tool for structural confirmation and can be employed for highly accurate quantitative analysis. By implementing the detailed protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this compound in their critical applications.

References

A Comprehensive Technical Guide to the Safe Handling, and Storage of 1-Chloro-3-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safe handling, and storage of 1-Chloro-3-methoxypropane (CAS No: 36215-07-3). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of this versatile chemical intermediate, which plays a significant role in pharmaceutical synthesis and other fine chemical applications.[1][2]

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is fundamental to its safe handling. This colorless to almost colorless liquid possesses a unique combination of characteristics that necessitate careful management in a laboratory setting.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₉ClO[1][5][6][7] |

| Molecular Weight | 108.57 g/mol [1][5][6][7] |

| Appearance | Colorless to almost colorless clear liquid[3][4] |

| Boiling Point | 99 - 111 °C[1][5] |

| Melting Point | < -70 °C[5] |

| Flash Point | 18 °C (64.4 °F)[5] |

| Autoignition Temperature | 205 °C (DIN 51794)[5] |

| Density | 0.966 - 0.999 g/cm³ at 20 °C[1][5] |

| Vapor Pressure | 25 hPa at 20 °C[5] |

| Water Solubility | Soluble[8] |

| Refractive Index | 1.399 - 1.415[1][9] |

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and vapor.[3] It is crucial to be aware of its potential hazards to mitigate risks effectively.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable liquids (Category 2 or 3) | H225: Highly flammable liquid and vapour or H226: Flammable liquid and vapor[5][6] |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[6] |

| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation[6] |

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[6] |

Key Safety Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[3]

-

No smoking in the vicinity of the chemical.[3]

-

Keep the container tightly closed.[3]

-

Ground and bond the container and receiving equipment to prevent static discharge.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3][5]

-

Wash skin thoroughly after handling.[3]

-

Wear protective gloves, eye protection, and face protection.[3]

Handling and Storage Protocols

Proper handling and storage are paramount to preventing accidents and maintaining the quality of this compound.

Detailed Handling Procedures

Protocol for Handling this compound:

-

Preparation:

-

Ensure a well-ventilated work area, preferably a chemical fume hood.

-

Verify that all necessary personal protective equipment (PPE) is available and in good condition.

-

Confirm the location and functionality of emergency equipment, including a safety shower, eyewash station, and fire extinguisher.

-

Remove all potential ignition sources from the handling area.

-

-

Transferring the Chemical:

-

Ground and bond all containers and receiving equipment before initiating the transfer.

-

Use only non-sparking tools for opening and closing containers.

-

Pour the liquid slowly and carefully to avoid splashing.

-

Keep the container tightly closed when not in use.

-

-

Post-Handling:

-

Wash hands and any exposed skin thoroughly with soap and water after handling.

-

Decontaminate all equipment and work surfaces used.

-

Properly label and store any unused portion of the chemical according to the storage guidelines.

-

Storage Requirements

Store this compound in a cool, well-ventilated place.[3][5] The recommended storage temperature is below +30°C.[5][9] Some suppliers may recommend storage at 2-8°C in a refrigerator.[7] Always refer to the supplier's specific recommendations.

Caption: Key storage requirements for this compound.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimizing exposure and ensuring personal safety.

Caption: Recommended PPE for handling this compound.

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures

Protocol for First Aid:

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

If Inhaled: Move the person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Fire-Fighting Measures

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]

Caption: Workflow for responding to a fire.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant.[4] Relatively unreactive organic reagents should be collected in container A. If halogenated, they should be collected in container B. For solid residues use container C.[5]

Toxicological Information

The oral LD50 for rats is greater than 2000 mg/kg.[5]

Table 3: Toxicological Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | > 2000 mg/kg[5] |

This guide is intended to provide comprehensive safety, handling, and storage information for this compound. It is imperative that all personnel handling this chemical are thoroughly familiar with these procedures and have access to the appropriate safety equipment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 36215-07-3 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 36215-07-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound | C4H9ClO | CID 118927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 1-CHLORO-2,3-EPOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. chembk.com [chembk.com]

In-Depth Technical Guide to the Core Reactions of 1-Chloro-3-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-methoxypropane is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals. Its unique structure, possessing both a reactive chloro group and a methoxy (B1213986) ether moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core reactions involving this compound, including nucleophilic substitution, Grignard reagent formation, and elimination reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound (CAS No: 36215-07-3, Molecular Formula: C₄H₉ClO) is a colorless liquid that serves as a key building block in organic synthesis.[1] Its utility is highlighted by its role as a precursor in the synthesis of 4-bromo-2-(3-methoxypropoxy)-anisole, an integral intermediate in the manufacturing of the antihypertensive drug Aliskiren.[1] The presence of a primary alkyl chloride allows for facile nucleophilic substitution, while the ether linkage provides stability and influences the molecule's polarity and solubility. This guide will delve into the fundamental reactions of this compound, providing practical experimental details and summarizing key quantitative data.

Key Reactions and Experimental Protocols

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the chlorine atom, making it susceptible to attack by various nucleophiles.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common reaction pathway for this compound, proceeding primarily through an Sₙ2 mechanism. This involves the backside attack of a nucleophile on the carbon-chlorine bond, leading to the displacement of the chloride ion.

The Williamson ether synthesis is a robust method for the formation of ethers. In this reaction, an alkoxide or phenoxide ion acts as the nucleophile, attacking this compound to form a new ether linkage.

Reaction Scheme:

Experimental Protocol: Synthesis of 3-Methoxypropyl Phenyl Ether

-

Reagents: Phenol (B47542), Sodium Hydroxide (B78521) (NaOH), this compound, Diethyl ether (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 equivalent) in a suitable solvent such as anhydrous diethyl ether.

-

Slowly add sodium hydroxide (1.1 equivalents) to the solution to form the sodium phenoxide in situ.

-

To the resulting mixture, add this compound (1.0 equivalent) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 3-methoxypropyl phenyl ether.

-

Quantitative Data for Williamson Ether Synthesis:

| Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Phenoxide | Phenol, NaOH | Diethyl Ether | Reflux | 4-6 | ~85-95 |

| Sodium Ethoxide | Ethanol, Na | Ethanol | Reflux | 3-5 | ~90-98 |

Logical Workflow for Williamson Ether Synthesis

Caption: Workflow for the synthesis of 3-methoxypropyl phenyl ether.

The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, is an effective method for the synthesis of nitriles. The resulting 4-methoxybutanenitrile (B3053985) is a valuable intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine. Polar aprotic solvents like DMSO are known to significantly accelerate the rate of this Sₙ2 reaction.[2][3]

Reaction Scheme:

Experimental Protocol: Synthesis of 4-Methoxybutanenitrile

-

Reagents: this compound, Sodium Cyanide (NaCN), Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.

-

Heat the mixture to 80-90°C with vigorous stirring.

-

Slowly add this compound (1.0 equivalent) to the heated suspension over a period of 1-2 hours.

-

Maintain the reaction temperature for an additional 2-3 hours after the addition is complete. Monitor the reaction by GC-MS.

-

Cool the reaction mixture and pour it into a large volume of water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent by distillation.

-

Purify the residue by vacuum distillation to yield 4-methoxybutanenitrile.

-

Quantitative Data for Cyanide Substitution:

| Cyanide Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| NaCN | DMSO | 80-90 | 3-5 | >90 |

| KCN | Ethanol | Reflux | 12-18 | ~70-80 |

This compound readily undergoes N-alkylation with primary and secondary amines to form the corresponding secondary and tertiary amines, respectively. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

Reaction Scheme:

Experimental Protocol: Synthesis of N,N-Dimethyl-3-methoxypropylamine

-

Reagents: this compound, Dimethylamine (B145610) (aqueous solution or gas), Sodium Carbonate (Na₂CO₃), Cyclohexane.

-

Procedure:

-

Charge a pressure reactor with an aqueous solution of dimethylamine (excess) and sodium carbonate (1.1 equivalents).

-

Add this compound (1.0 equivalent) dissolved in a minimal amount of a solvent like cyclohexane.

-

Seal the reactor and heat to 100-120°C for 4-6 hours. The pressure will increase due to the vapor pressure of dimethylamine.

-

Cool the reactor to room temperature and carefully vent the excess pressure.

-

Separate the organic layer and extract the aqueous layer with cyclohexane.

-

Combine the organic layers, dry over potassium carbonate, and filter.

-

Remove the solvent by distillation and purify the product by fractional distillation.

-

Quantitative Data for N-Alkylation:

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Dimethylamine | Na₂CO₃ | Cyclohexane/Water | 100-120 | 4-6 | ~85-95 |

| Aniline | K₂CO₃ | DMF | 80-100 | 8-12 | ~70-85 |

Signaling Pathway for N-Alkylation of Amines

Caption: Sₙ2 mechanism for the N-alkylation of an amine.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, 3-methoxypropylmagnesium chloride. This organometallic compound is a powerful nucleophile and a strong base, making it a valuable tool for forming carbon-carbon bonds. The reaction requires anhydrous conditions to prevent the quenching of the Grignard reagent by protic solvents.[4][5]

Reaction Scheme:

Experimental Protocol: Preparation of 3-Methoxypropylmagnesium Chloride

-

Reagents: this compound, Magnesium turnings, Anhydrous diethyl ether or Tetrahydrofuran (THF), Iodine (crystal for initiation).

-

Procedure:

-

Flame-dry all glassware and allow to cool under a nitrogen or argon atmosphere.

-

Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

Dissolve this compound (1.0 equivalent) in anhydrous ether or THF and place it in the dropping funnel.

-

Add a small portion of the halide solution to initiate the reaction (indicated by bubbling and a color change). Gentle warming may be necessary.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, which should be used immediately in subsequent reactions.

-

Quantitative Data for Grignard Reagent Formation:

| Solvent | Initiator | Temperature (°C) | Time (h) | Yield (%) |

| Diethyl Ether | I₂ | Reflux | 2-4 | ~80-90 |

| THF | I₂ | Room Temp to Reflux | 2-4 | ~85-95 |

Elimination Reactions (Dehydrochlorination)

Under strongly basic conditions, particularly with sterically hindered bases, this compound can undergo an E2 elimination reaction to form 3-methoxyprop-1-ene. This reaction competes with nucleophilic substitution.

Reaction Scheme:

Experimental Protocol: Dehydrochlorination of this compound

-

Reagents: this compound, Potassium tert-butoxide (KOtBu), Anhydrous tert-butanol.

-

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.

-

Heat the solution to a gentle reflux.

-

Add this compound (1.0 equivalent) dropwise to the refluxing solution.

-

Continue to reflux for 2-3 hours, monitoring the reaction by GC for the disappearance of the starting material.

-

Cool the reaction mixture and quench with water.

-

Extract the product with a low-boiling pentane (B18724) or diethyl ether.

-

Carefully wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

-

The product, being volatile, can be isolated by careful distillation of the solvent.

-

Quantitative Data for Elimination Reaction:

| Base | Solvent | Temperature (°C) | Time (h) | Product Ratio (Elimination/Substitution) |

| KOtBu | tert-Butanol | Reflux | 2-3 | Major/Minor |

| NaOH | Ethanol/Water | Reflux | 4-6 | Minor/Major |

Experimental Workflow for Dehydrochlorination

Caption: Workflow for the synthesis of 3-methoxyprop-1-ene.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary reactivity centers around nucleophilic substitution at the chlorinated carbon, enabling the straightforward introduction of the 3-methoxypropyl group into a wide array of molecules. The Williamson ether synthesis, cyanation, and N-alkylation are all high-yielding and reliable transformations. Furthermore, the ability to form a Grignard reagent opens up possibilities for carbon-carbon bond formation. While elimination reactions are also possible under specific conditions, substitution reactions generally predominate. The experimental protocols and data presented in this guide offer a solid foundation for the utilization of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.

References

A Technical Guide to 1-Chloro-3-methoxypropane: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Chloro-3-methoxypropane, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document details its commercial availability from various suppliers, outlines detailed synthesis protocols, and explores its significant applications, particularly in drug development.

Commercial Availability and Suppliers

This compound is readily available from a range of commercial chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available product is typically high, often exceeding 98%. Below is a summary of prominent suppliers and the typical specifications of their offerings.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 36215-07-3 | C₄H₉ClO | 108.57 | ≥99.0% (GC)[1] | 25 mL, and bulk orders |

| TCI America | 36215-07-3 | C₄H₉ClO | 108.57 | >98.0% (GC) | 25 g, and bulk quotes available |

| Spectrum Chemical | 36215-07-3 | C₄H₉ClO | 108.57 | Not specified | Various sizes, cGMP products available[2][3] |

| Santa Cruz Biotechnology | 36215-07-3 | C₄H₉ClO | 108.57 | Not specified | For research use[4] |

| Chem-Impex | 36215-07-3 | C₄H₉ClO | 108.57 | Not specified | Not specified |

| iChemical | 36215-07-3 | C₄H₉ClO | 108.57 | Not specified | Available from 1.0 kg onwards[5] |

| India Fine Chemicals | 36215-07-3 | C₄H₉ClO | 108.57 | Not specified | Inquire for details[6] |

| CP Lab Safety | 36215-07-3 | C₄H₉ClO | 108.57 | min 98% | 100 grams[7] |

Synthesis of this compound

There are established methods for the synthesis of this compound. Two common protocols are detailed below.

Method 1: From 1,3-Bromochloropropane and Sodium Methoxide (B1231860)

This method, adapted from patent literature, involves the mono-etherification of 1,3-bromochloropropane using sodium methoxide in the presence of a phase transfer catalyst.[8]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a four-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.

-

Reagents: Charge the flask with 1,3-bromochloropropane and an inert solvent such as benzene (B151609) or cyclohexane (B81311). Add a phase transfer catalyst, for example, tetrabutylammonium (B224687) bromide (TBAB).

-

Reaction: Prepare a dispersion of anhydrous sodium methoxide in the same inert solvent. While stirring the contents of the flask, slowly add the sodium methoxide dispersion dropwise through the dropping funnel. Maintain the reaction temperature between 50-80°C.

-

Monitoring: Monitor the reaction progress using gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide. Wash the filter cake with a small amount of the inert solvent.

-

Purification: Combine the organic filtrates and wash with water until the pH is neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude this compound by fractional distillation to yield the final product with high purity.

Method 2: From 3-Methoxy-1-propanol (B72126) and Thionyl Chloride

This alternative synthesis route utilizes 3-methoxy-1-propanol and thionyl chloride.

Experimental Protocol:

-

Reaction Setup: In a four-necked flask equipped with a thermometer, a dropping funnel, and a stirrer, add 3-methoxy-1-propanol, a catalyst such as tetramethylammonium (B1211777) chloride, and cyclohexane as a solvent.

-

Reaction: Maintain the reaction temperature at 65-70°C and slowly add thionyl chloride dropwise over approximately 3 hours.

-

Work-up: After the addition is complete, continue stirring at the same temperature for another 2 hours. The organic phase is then washed sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Purification: The solvent (cyclohexane) is removed under reduced pressure, and the resulting crude product is purified by distillation to obtain this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a chloro and a methoxy (B1213986) group, allows for versatile chemical transformations.

The most prominent application of this compound is in the synthesis of Aliskiren , an antihypertensive drug.[9] It serves as a key intermediate in the preparation of 4-bromo-2-(3-methoxypropoxy)-anisole, a crucial precursor for the Aliskiren molecule.[9]

Beyond Aliskiren, its utility extends to the synthesis of other fine chemicals and active pharmaceutical ingredients where the introduction of a methoxypropyl group is required. It can also be utilized as a solvent in specific organic reactions.[10]

Analytical Methods for Quality Control

The purity and identity of this compound are typically confirmed using standard analytical techniques.

-

Gas Chromatography (GC): GC is a primary method for assessing the purity of this compound. A flame ionization detector (FID) is commonly used for quantification. The purity is often reported as a percentage of the total peak area.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed for both identification and purity assessment. The mass spectrum of this compound provides a unique fragmentation pattern that confirms its molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different proton environments in the molecule. Predicted ¹H-NMR shifts (DMSO-d6) are approximately 1.93 (m, 2H), 3.23 (s, 3H), 3.44 (t, 2H), and 3.66 (t, 2H) ppm.[5]

-

¹³C NMR: The carbon NMR spectrum gives distinct peaks for each of the four carbon atoms in the molecule, further confirming its structure.

-

This technical guide provides essential information for researchers and professionals working with this compound. For detailed safety and handling information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. This compound for synthesis 36215-07-3 [sigmaaldrich.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. spectrumrx.com [spectrumrx.com]

- 4. scbt.com [scbt.com]

- 5. This compound, CAS No. 36215-07-3 - iChemical [ichemical.com]

- 6. This compound-India Fine Chemicals [indiafinechemicals.com]

- 7. calpaclab.com [calpaclab.com]

- 8. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]

- 9. innospk.com [innospk.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility of 1-Chloro-3-methoxypropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-3-methoxypropane in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative solubility profile, the underlying chemical principles governing its solubility, and detailed experimental protocols for determining precise solubility values.

Introduction to this compound

This compound (CAS No. 36215-07-3) is a colorless liquid with the chemical formula C₄H₉ClO. It is a versatile bifunctional molecule, incorporating both a chloroalkane and a methyl ether functional group. This unique structure makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical industry. Understanding its solubility in a range of organic solvents is crucial for its application in reaction chemistry, process design, and purification.

Theoretical Framework for Solubility

The solubility of this compound in organic solvents is primarily governed by the "like dissolves like" principle. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. As a haloalkane with an ether linkage, this compound exhibits a degree of polarity due to the electronegativity of the chlorine and oxygen atoms, leading to dipole-dipole interactions. However, the molecule also possesses a significant nonpolar alkyl backbone, which contributes to London dispersion forces.

Therefore, it is expected to be readily soluble in a wide range of organic solvents, from nonpolar to moderately polar. Solvents that can engage in similar intermolecular interactions (dipole-dipole and London dispersion forces) will be the most effective at dissolving this compound.[1][2][3]

Qualitative Solubility Profile

While specific quantitative data is scarce, chemical literature and supplier information consistently describe this compound as having good solubility in organic solvents.[4][5] The available qualitative data is summarized in the table below.

| Organic Solvent | Qualitative Solubility | Citation |

| Chloroform | Slightly Soluble | [6] |

It is important to note that "slightly soluble" is a qualitative term and the actual solubility could be significant for many practical applications. It is highly probable that this compound is miscible or highly soluble in other common organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene), given its chemical structure. However, without experimental data, these remain theoretical predictions.

Experimental Protocol for Solubility Determination

To obtain precise and quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a liquid solute, like this compound, in an organic solvent at a given temperature.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

-

Vials with airtight septa

Procedure:

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the organic solvent. The excess solute ensures that the solution will be saturated.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle, resulting in a clear separation of the saturated solution from the excess solute.

-

Sampling: Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Dilution: Dilute the extracted sample with a known volume of the pure organic solvent in a volumetric flask to a concentration suitable for the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC). The concentration of this compound in the sample can be determined from the calibration curve.

-

Calculation of Solubility: From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Logical Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of liquids in organic solvents increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that closely matches that of this compound is likely to be a good solvent.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Therefore, using high-purity materials is essential for accurate results.

Conclusion

While there is a notable lack of specific quantitative data on the solubility of this compound in various organic solvents, the fundamental principles of organic chemistry suggest it is well-soluble in a broad range of common organic solvents. For researchers and professionals in drug development requiring precise solubility data, direct experimental determination is necessary. The protocol provided in this guide offers a robust framework for obtaining such data, enabling the effective use of this compound in synthesis and other applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethers using 1-Chloro-3-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the synthesis of ethers utilizing 1-Chloro-3-methoxypropane. This versatile reagent is a valuable building block in organic synthesis, particularly for the introduction of the 3-methoxypropoxy moiety, which is of significant interest in medicinal chemistry and materials science.

Introduction

This compound (CAS No: 36215-07-3) is a colorless liquid with the molecular formula C₄H₉ClO.[1][2] Its bifunctional nature, possessing both a chloro and a methoxy (B1213986) group, makes it an excellent substrate for nucleophilic substitution reactions, most notably the Williamson ether synthesis.[1][2][3] This reaction, proceeding via an Sₙ2 mechanism, allows for the formation of a wide variety of symmetrical and unsymmetrical ethers.[4][5]

The 3-methoxypropoxy group introduced by this reagent can be found in various molecules of pharmaceutical interest. For instance, this compound is a key intermediate in the synthesis of 4-bromo-2-(3-methoxypropoxy)-anisole, a precursor to the antihypertensive drug Aliskiren.[2] The methoxy group, in general, is a prevalent substituent in many natural product-derived and synthetic drugs, where it can enhance ligand-target binding, and improve physicochemical and pharmacokinetic properties.[6]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 108.57 g/mol | |

| Density | 0.999 g/cm³ at 20 °C | |

| Boiling Point | 99 °C | |

| Flash Point | 18 °C | |

| Refractive Index | 1.4110-1.4150 | |

| Solubility | Soluble in chloroform | |

| Assay | ≥99.0% (GC) | [7] |

Williamson Ether Synthesis: Reaction Mechanism and Workflow

The primary application of this compound in ether synthesis is through the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the chloride leaving group.

A general workflow for the synthesis and purification of ethers using this compound is depicted below.

Experimental Protocols

The following protocols provide a general framework for the synthesis of aryl ethers from phenols and alkyl ethers from alcohols using this compound.

Protocol 1: Synthesis of Aryl-(3-methoxypropyl)-ethers from Phenols

This protocol is adapted from standard Williamson ether synthesis procedures for phenols.[1][8]

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)

-

Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add the substituted phenol (1.0 eq) and the chosen solvent (e.g., DMF).

-

Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel or distillation to obtain the desired aryl-(3-methoxypropyl)-ether.

Quantitative Data

| Entry | Starting Alcohol/Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Generic Phenol | K₂CO₃ | DMF | 90 | 6 | Typical range: 85-95% |

| 2 | Generic Alcohol | NaH | THF | 65 | 8 | Typical range: 80-90% |

| 3 | 1,3-bromochloropropane to this compound | Sodium Methoxide | Benzene | 80 | 3 | 92.8[5] |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of the 3-methoxypropoxy moiety can significantly influence the pharmacological profile of a molecule. The ether linkage is generally stable in vivo, and the terminal methoxy group can modulate properties such as:

-

Solubility: The ether and methoxy groups can increase the polarity and hydrogen bond accepting capacity of a molecule, potentially improving aqueous solubility.

-

Lipophilicity: The overall effect on lipophilicity (logP) will depend on the parent molecule, but the addition of the 3-methoxypropoxy group generally increases it. This can be fine-tuned to optimize cell permeability and target engagement.[9]

-

Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage than an ester group, for example.

-

Target Binding: The oxygen atoms can act as hydrogen bond acceptors, potentially forming favorable interactions with the target protein.[9]

The utility of this compound as a synthetic intermediate is highlighted by its use in the synthesis of Aliskiren, a direct renin inhibitor for the treatment of hypertension.[2] This underscores the importance of this building block in constructing complex and pharmacologically relevant molecules.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.[7] Work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of ethers via the Williamson ether synthesis. The protocols and data provided herein offer a foundation for researchers to explore the incorporation of the 3-methoxypropoxy group into a variety of molecular scaffolds for applications in drug discovery, medicinal chemistry, and materials science.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. innospk.com [innospk.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound for synthesis 36215-07-3 [sigmaaldrich.com]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Grignard Reaction with 1-Chloro-3-methoxypropane

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a fundamental method in organic chemistry for the formation of carbon-carbon bonds.[1] This application note provides a detailed protocol for the preparation of 3-methoxypropylmagnesium chloride, a Grignard reagent, from 1-chloro-3-methoxypropane. This reagent serves as a potent nucleophile and a valuable intermediate in synthesizing more complex molecules.[2] The presence of the methoxy (B1213986) group can influence the reagent's solubility and stability.[2] this compound is a versatile building block, notably used as a precursor in the synthesis of pharmaceuticals like the antihypertensive drug Aliskiren.[3]

Key Reactivity and Considerations

Working with Grignard reagents necessitates stringent control over reaction conditions to ensure optimal yield and minimize side reactions.

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents such as water and alcohols.[1][4] All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents must be used.[4][5] The reaction should be conducted under an inert atmosphere of nitrogen or argon to prevent quenching by atmospheric moisture and reaction with oxygen.[5]

-

Solvent Selection: Ethereal solvents are crucial for the formation and stabilization of the Grignard reagent.[1] Tetrahydrofuran (THF) is often preferred for chlorides as it enhances the stabilization of the Grignard complex, though diethyl ether is also commonly used.[5][6]

-

Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[5] Activation is necessary to expose a fresh metal surface. This is typically achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.[7] The disappearance of the iodine color often signals successful activation.[1]

-

Potential Side Reactions:

-

Wurtz Coupling: The newly formed Grignard reagent can react with unreacted this compound in an SN2 reaction to form a homocoupled dimer (1,6-dimethoxyhexane). This is a major side reaction for primary halides.[6][7] Slow addition of the alkyl halide can help minimize this.

-

Intramolecular Reaction (Ether Cleavage): The Grignard reagent could potentially undergo an intramolecular reaction, attacking the methoxy group. This side reaction can be minimized by maintaining a controlled temperature and using the reagent promptly after its formation.[7]

-

Data Presentation

Table 1: Physical and Chemical Properties This table summarizes key properties of the starting material and the resulting Grignard reagent.

| Property | This compound | 3-Methoxypropylmagnesium chloride |

| Molecular Formula | C₄H₉ClO | C₄H₉ClMgO |

| Molecular Weight | 108.57 g/mol | 132.87 g/mol [2] |

| Boiling Point | 99°C[3] | Not applicable (used in solution) |

| Density | 0.966 g/cm³[3] | Not applicable (used in solution) |

| Appearance | Colorless liquid | Greyish solution in ether/THF[1] |

| Key Characteristics | Precursor for Grignard reagent; purity is critical.[3] | Strong nucleophile and base; sensitive to moisture and air.[2] |

Table 2: Illustrative Impact of Impurities on Grignard Yield The purity of the starting material is critical for a successful Grignard reaction. This table illustrates the potential impact of common impurities.[7]

| Impurity | Potential Impact | Recommended Limit |

| Water | Rapidly quenches the Grignard reagent, significantly reducing or preventing formation. | < 0.01% |

| Alcohols | Act as a proton source, destroying the Grignard reagent as it forms.[5] | < 0.05% |

| Other Halides | May compete in the reaction, leading to a mixture of Grignard reagents. | < 0.1% |

Experimental Protocols

Protocol 1: Formation of 3-Methoxypropylmagnesium Chloride

Materials:

-

Magnesium turnings (1.2 equivalents)

-

This compound (>99% purity, 1.0 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (one small crystal)

-

Nitrogen or Argon gas supply

-

Oven-dried, three-necked round-bottom flask with a reflux condenser, magnetic stir bar, and a pressure-equalizing addition funnel.

Procedure:

-

Apparatus Setup: Assemble the dry glassware hot from the oven and allow it to cool under a positive pressure of inert gas.

-

Magnesium Activation: Place the magnesium turnings and a magnetic stir bar into the reaction flask. Add a single crystal of iodine.[7] Gently warm the flask with a heat gun under vacuum (if possible) and then backfill with inert gas. The purple color of the iodine should fade upon activation.[1]

-

Initiation: Add a small volume of anhydrous THF to cover the magnesium. In the addition funnel, prepare a solution of this compound in anhydrous THF. Add a small aliquot (~5-10%) of this solution to the stirred magnesium suspension.[1] The reaction may require gentle warming to initiate, which is often indicated by the appearance of turbidity and spontaneous refluxing.[7]

-

Addition of Substrate: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel. The rate of addition should be controlled to maintain a gentle, steady reflux.[1]

-

Completion of Reaction: After the addition is complete, continue to stir the mixture. The reaction can be gently heated to reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[1] The resulting greyish solution of 3-methoxypropylmagnesium chloride is now ready for use.[1]

Protocol 2: Reaction with an Aldehyde (e.g., Benzaldehyde)

Materials:

-

Solution of 3-methoxypropylmagnesium chloride in THF (from Protocol 1)

-

Benzaldehyde (B42025) (0.9 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Substrate Preparation: In a separate dry flask under inert gas, dissolve benzaldehyde in anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Addition of Grignard Reagent: Slowly add the prepared 3-methoxypropylmagnesium chloride solution (from Protocol 1) to the stirred benzaldehyde solution via a cannula or addition funnel.[1] Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1]

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 times).[1] Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure.[1] Purify the resulting crude alcohol product by column chromatography on silica gel.[1]

Visualizations

Caption: Step-by-step workflow for the preparation of a Grignard reagent and its subsequent reaction.

Caption: Key reaction pathways in the formation of 3-methoxypropylmagnesium chloride.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Reaction Fails to Initiate | 1. Inactive magnesium surface (oxide layer).[5] 2. Wet glassware or solvent.[7] 3. Low reaction temperature. | 1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing.[7] 2. Ensure all glassware is oven/flame-dried and solvents are anhydrous. 3. Gently warm the flask with a heat gun.[7] |